molecular formula C10H15Cl2N3 B6219863 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride CAS No. 2751621-01-7

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride

Cat. No. B6219863
CAS RN: 2751621-01-7
M. Wt: 248.2
InChI Key:
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Description

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride (1PPD) is an important compound in the field of drug research and development. It is a derivative of pyridine and is used in the synthesis of a variety of drugs. Its structure and properties make it an ideal candidate for a wide range of pharmaceutical and biological applications.

Scientific Research Applications

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of drugs, such as antidepressants and antipsychotics. It has also been used as a model compound to study the structure and properties of pyridine derivatives. Additionally, it has been used in the synthesis of a variety of peptides and peptidomimetics.

Mechanism of Action

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride is an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. It binds to MAO and prevents it from breaking down neurotransmitters, resulting in increased levels of these neurotransmitters in the brain. This mechanism of action is thought to be responsible for the antidepressant and antipsychotic effects of 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride.
Biochemical and Physiological Effects
1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and norepinephrine in the brain, which are associated with mood regulation. It has also been shown to have anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have an antidepressant effect in animal models.

Advantages and Limitations for Lab Experiments

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time. The main limitation of 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride has great potential for future research. One possible direction is to further study its mechanism of action and its effects on neurotransmitter levels. Additionally, further research could be done to investigate its potential as an antidepressant and antipsychotic drug. Another direction could be to investigate its potential as an anti-inflammatory and neuroprotective agent. Additionally, further research could be done to investigate its potential for use in the synthesis of peptides and peptidomimetics. Finally, further research could be done to investigate its potential for use in drug delivery systems.

Synthesis Methods

1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride can be synthesized through a two-step process. In the first step, pyridine is reacted with propan-2-amine in the presence of a base, such as sodium hydroxide, to produce 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride. In the second step, the 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride is reacted with hydrochloric acid to produce the dihydrochloride salt. This method is simple and efficient, and it can be used to synthesize a variety of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride' involves the reaction of 1H-pyrrolo[3,2-b]pyridine with 2-bromo-1-propanamine followed by reduction and salt formation with hydrochloric acid.", "Starting Materials": ["1H-pyrrolo[3,2-b]pyridine", "2-bromo-1-propanamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "methanol"], "Reaction": ["1. Dissolve 1H-pyrrolo[3,2-b]pyridine in diethyl ether and add 2-bromo-1-propanamine.", "2. Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "3. Quench the reaction with methanol and filter the resulting mixture.", "4. Concentrate the filtrate and dissolve the residue in hydrochloric acid.", "5. Salt out the product with diethyl ether and collect the precipitate by filtration.", "6. Wash the product with diethyl ether and dry under vacuum to obtain the final product as a dihydrochloride salt."] }

CAS RN

2751621-01-7

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.2

Purity

0

Origin of Product

United States

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